molecular formula C12H8O4 B2730334 Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid CAS No. 200712-25-0

Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid

Cat. No.: B2730334
CAS No.: 200712-25-0
M. Wt: 216.192
InChI Key: VVXREWCOUSRUAO-UHFFFAOYSA-N
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Description

Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid: is an organic compound with the molecular formula C12H8O4 and a molecular weight of 216.19 g/mol . This compound is characterized by a naphthalene ring fused with a dioxole ring and a carboxylic acid group. It is a solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid typically involves the cyclization of appropriate naphthalene derivatives with dioxole precursors under acidic or basic conditions. One common method includes the reaction of 2-naphthol with glyoxylic acid in the presence of a catalyst to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthol or naphthaldehyde derivatives.

    Substitution: Formation of brominated or nitrated this compound derivatives.

Scientific Research Applications

Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

    Naphtho[2,3-d][1,3]dioxole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    Naphtho[2,3-d][1,3]dioxole-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different reactivity and applications.

    Naphtho[2,3-d][1,3]dioxole-2-methanol: Contains a hydroxyl group instead of a carboxylic acid group, affecting its solubility and reactivity.

Uniqueness: Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid is unique due to the presence of both the dioxole ring and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

benzo[f][1,3]benzodioxole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-11(14)12-15-9-5-7-3-1-2-4-8(7)6-10(9)16-12/h1-6,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXREWCOUSRUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)OC(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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